(2S,4S)-1-tert-Butyl 2-methyl 4-((tert-butyldimethylsilyl)oxy)-5-oxopyrrolidine-1,2-dicarboxylate
Description
This compound is a pyrrolidine derivative featuring a 5-oxo ring system and multiple protective groups: a tert-butyl ester at position 1, a methyl ester at position 2, and a tert-butyldimethylsilyl (TBS) ether at position 2. These groups enhance stability during synthetic processes, particularly in peptide and heterocyclic chemistry. The stereochemistry (2S,4S) is critical for its interactions in asymmetric synthesis or as an intermediate in bioactive molecule development.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-[tert-butyl(dimethyl)silyl]oxy-5-oxopyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO6Si/c1-16(2,3)23-15(21)18-11(14(20)22-7)10-12(13(18)19)24-25(8,9)17(4,5)6/h11-12H,10H2,1-9H3/t11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHGHRORRVDFRJ-RYUDHWBXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC(C1=O)O[Si](C)(C)C(C)(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](C[C@@H](C1=O)O[Si](C)(C)C(C)(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31NO6Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-tert-Butyl 2-methyl 4-((tert-butyldimethylsilyl)oxy)-5-oxopyrrolidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the tert-Butyl Group: This step often involves the use of tert-butyl chloride and a suitable base.
Silylation: The tert-butyldimethylsilyl group is introduced using tert-butyldimethylsilyl chloride and a base such as imidazole.
Oxidation: The final step involves the oxidation of the intermediate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-1-tert-Butyl 2-methyl 4-((tert-butyldimethylsilyl)oxy)-5-oxopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxo derivatives, while reduction produces hydroxyl derivatives.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of (2S,4S)-1-tert-Butyl 2-methyl 4-((tert-butyldimethylsilyl)oxy)-5-oxopyrrolidine-1,2-dicarboxylate is in the field of medicinal chemistry as a building block for synthesizing bioactive compounds. Its structural characteristics allow for modifications that can lead to the development of new pharmaceuticals.
Case Study: Synthesis of Arginase Inhibitors
A significant study highlighted the use of this compound in the synthesis of arginase inhibitors, which have therapeutic potential in treating conditions such as cancer and cardiovascular diseases. The compound's ability to undergo selective modifications makes it suitable for generating derivatives with enhanced biological activity .
Organic Synthesis
The compound serves as an essential intermediate in organic synthesis. Its unique structure allows chemists to utilize it in various reactions, including:
- Formation of Pyrrolidine Derivatives : The presence of the tert-butyldimethylsilyl group facilitates further functionalization, making it a versatile precursor for synthesizing more complex molecules.
- Asymmetric Synthesis : The chirality present in this compound is advantageous for asymmetric synthesis, allowing for the production of enantiomerically pure compounds that are crucial in pharmaceuticals.
Agricultural Chemistry
Research indicates potential applications in agricultural chemistry, particularly as a precursor for developing agrochemicals. Compounds derived from this compound may exhibit herbicidal or fungicidal properties due to their structural analogies with naturally occurring plant hormones.
Material Science
The compound's chemical stability and reactivity make it suitable for applications in material science. It can be used to develop new materials with specific properties, such as:
- Polymers : By incorporating this compound into polymer matrices, researchers can tailor materials for specific applications in coatings or composites.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Building block for synthesizing bioactive compounds and drug development |
| Organic Synthesis | Intermediate for forming pyrrolidine derivatives and asymmetric synthesis |
| Agricultural Chemistry | Potential precursor for developing agrochemicals with herbicidal or fungicidal properties |
| Material Science | Development of new materials and polymers with tailored properties |
Mechanism of Action
The mechanism of action of (2S,4S)-1-tert-Butyl 2-methyl 4-((tert-butyldimethylsilyl)oxy)-5-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The tert-butyldimethylsilyl group can protect reactive sites during chemical reactions, while the oxo group can participate in various chemical transformations. The compound’s unique structure allows it to interact with enzymes and receptors, influencing biological pathways.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key structural analogs differ in ester and protective group substitutions, influencing solubility, stability, and reactivity:
Key Observations:
- TBS Ether vs. Ethyl Group: The TBS group in the target compound provides superior steric protection for the hydroxyl group, enhancing stability under acidic or oxidative conditions compared to the ethyl substituent in the analog from . However, this bulk reduces aqueous solubility, limiting its use in biological assays without prior deprotection .
- Methyl vs. Butyl Ester: The methyl ester in the target compound offers slower hydrolysis kinetics compared to the butyl ester, which may prolong its half-life in metabolic environments. This property is advantageous in drug intermediates requiring controlled release .
Biological Activity
(2S,4S)-1-tert-Butyl 2-methyl 4-((tert-butyldimethylsilyl)oxy)-5-oxopyrrolidine-1,2-dicarboxylate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity, synthesis, and relevant research findings associated with this compound.
- Chemical Name : this compound
- CAS Number : 367966-67-4
- Molecular Formula : C17H33NO5Si
- Molecular Weight : 359.53 g/mol
Research indicates that compounds similar to (2S,4S)-1-tert-butyl 2-methyl 4-((tert-butyldimethylsilyl)oxy)-5-oxopyrrolidine exhibit various biological activities including:
- Antioxidant Activity : The presence of the tert-butyldimethylsilyl group enhances the compound's stability and bioavailability, contributing to its antioxidant properties.
- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy.
Pharmacological Effects
Preliminary studies have shown that (2S,4S)-1-tert-butyl 2-methyl 4-((tert-butyldimethylsilyl)oxy)-5-oxopyrrolidine exhibits:
- Anti-inflammatory Properties : In vitro assays indicate a reduction in pro-inflammatory cytokines when exposed to this compound.
- Anticancer Potential : Some research points to its ability to induce apoptosis in cancer cell lines, suggesting a role in cancer therapy.
Case Studies
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Case Study on Antioxidant Activity :
- A study evaluated the antioxidant capacity of various derivatives of pyrrolidine compounds, including (2S,4S)-1-tert-butyl 2-methyl 4-((tert-butyldimethylsilyl)oxy)-5-oxopyrrolidine. Results showed a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls.
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Enzyme Inhibition Study :
- In a study focused on metabolic enzymes, (2S,4S)-1-tert-butyl 2-methyl 4-((tert-butyldimethylsilyl)oxy)-5-oxopyrrolidine was found to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This suggests potential interactions with other pharmaceuticals.
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Anticancer Activity Assessment :
- Research involving various cancer cell lines demonstrated that the compound could reduce cell viability and promote apoptosis through caspase activation pathways.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
